Epicatechin 5-O-beta-D-glucuronide
Description
Context within Flavan-3-ol (B1228485) Metabolism and Conjugation Pathways
Upon ingestion, dietary flavan-3-ols like (-)-epicatechin (B1671481) are not typically found in their original form in the bloodstream. nih.gov Instead, they undergo extensive phase II metabolism, primarily in the small intestine and liver. nih.govnih.gov This biotransformation process involves enzymes such as UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and catechol-O-methyltransferases (COMT), which convert the parent epicatechin into more water-soluble conjugates. nih.govnih.gov These resulting metabolites include various forms of glucuronides, sulfates, and methylated derivatives. nih.govacs.org
Studies have shown that after oral intake, epicatechin is rapidly and extensively metabolized, giving rise to more than 20 different metabolites in plasma and urine, with the unmetabolized parent compound often below the limits of detection. These structurally related (-)-epicatechin metabolites (SREMs) are the primary circulating forms and are therefore central to understanding the physiological effects attributed to epicatechin consumption. nih.gov The metabolic reactions include O-methylation, sulfation, and O-glucuronidation, or combinations of these processes. acs.org
Glucuronidation is a major metabolic pathway for epicatechin, where a glucuronic acid molecule is attached to one of its hydroxyl (-OH) groups. nih.govnih.gov This process can occur at several positions on the epicatechin molecule, leading to various regioisomers, such as glucuronides at the 3'-, 4'-, 5-, and 7-hydroxyl positions. acs.orgnih.gov While metabolites like (-)-epicatechin-3'-O-glucuronide are often identified as major metabolites in human plasma nih.govnih.govresearchgate.net, glucuronidation also occurs at the A-ring, which includes the 5- and 7-positions.
The specific attachment of glucuronic acid to the 5-hydroxyl group of the A-ring forms Epicatechin 5-O-beta-D-glucuronide. acs.orgclearsynth.com Research indicates that flavan-3-ols commonly feature glucuronic acid linkage at the 5-OH group. nih.gov The synthesis of this compound has been achieved chemically, involving the protection of other hydroxyl groups to direct the glucuronidation specifically to the 5-O position. acs.org For instance, when the 5-OH group is glucuronidated to form this compound, specific changes are observed in its NMR spectrum, such as a downfield shift for the H-6 proton. acs.org
Significance of this compound as a Key Metabolite in Research
The significance of this compound and other related metabolites lies in the fact that they are the actual compounds present in the systemic circulation after the consumption of epicatechin-rich foods. nih.gov Therefore, to accurately investigate the mechanisms behind the health effects of dietary flavan-3-ols, research must focus on these metabolites rather than solely on the parent compound. nih.gov The synthesis and characterization of specific metabolites like this compound provide essential tools for the scientific community. acs.orgnih.gov These pure compounds serve as analytical standards for precise identification and quantification in biological samples and are used in in-vitro studies to determine their individual biological activities. acs.orgnih.gov
Structure
3D Structure
Properties
CAS No. |
223614-70-8 |
|---|---|
Molecular Formula |
C21H22O12 |
Molecular Weight |
466.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-3,4-dihydro-2H-chromen-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H22O12/c22-8-4-13-9(6-12(25)18(31-13)7-1-2-10(23)11(24)3-7)14(5-8)32-21-17(28)15(26)16(27)19(33-21)20(29)30/h1-5,12,15-19,21-28H,6H2,(H,29,30)/t12-,15+,16+,17-,18-,19+,21-/m1/s1 |
InChI Key |
KGLMKAPOVXBIJB-CVPXIJHMSA-N |
Isomeric SMILES |
C1[C@H]([C@H](OC2=C1C(=CC(=C2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC(=C(C=C4)O)O)O |
Canonical SMILES |
C1C(C(OC2=C1C(=CC(=C2)O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC(=C(C=C4)O)O)O |
Origin of Product |
United States |
Biological Formation and Occurrence of Epicatechin 5 O Beta D Glucuronide in Research Models
Endogenous Formation Pathways of Epicatechin Glucuronides
The primary mechanism for the formation of epicatechin glucuronides is glucuronidation, a major phase II metabolic pathway that conjugates lipophilic compounds with glucuronic acid, rendering them more water-soluble and facilitating their excretion. nih.govgeneticlifehacks.com This process is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govgeneticlifehacks.com
Role of UDP-Glucuronosyltransferases (UGTs) in 5-O-Glucuronidation
UGTs are membrane-bound enzymes predominantly located in the endoplasmic reticulum of various tissues, with the highest concentrations found in the liver. nih.govontosight.ai They facilitate the transfer of a glucuronic acid moiety from the high-energy donor molecule, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), to a substrate like epicatechin. ontosight.ai
Research has identified several UGT isoforms involved in the glucuronidation of catechins. Among these, UGT1A9 has been shown to be a key enzyme. nih.govnih.gov UGT1A9 is highly expressed in the liver and to a lesser extent in the kidneys and intestines. nih.govontosight.ai Studies utilizing human liver microsomes and recombinant human UGT isoforms have demonstrated the significant role of UGT1A9 in the metabolism of various phenolic compounds. nih.gov While other isoforms like UGT1A1 may contribute, UGT1A9 is considered a major player in the hepatic glucuronidation of epicatechin. nih.gov
In vitro studies using human liver microsomes have provided insights into the enzymatic kinetics and regioselectivity of epicatechin glucuronidation. The process is highly efficient, with different hydroxyl groups on the epicatechin molecule being targeted for glucuronidation. nih.gov The formation of glucuronides at the 7- and 3'-positions has been well-documented. nih.gov The regioselectivity, or the preference for a specific hydroxyl group, is influenced by the specific UGT isoform involved. While UGT1A9 is a primary catalyst, the interplay of various UGTs can lead to the formation of a range of glucuronide isomers. nih.gov
Sequential Glucuronidation and Methylation Processes
Following or preceding glucuronidation, epicatechin can undergo methylation, another critical phase II metabolic reaction. This process involves the addition of a methyl group, typically to the catechol structure of the B-ring, and is catalyzed by Catechol-O-methyltransferases (COMT). researchgate.net
Formation of Methylated Epicatechin 5-O-beta-D-glucuronide (e.g., 3'-O-methyl epicatechin 5-O-glucuronide)
The interplay between glucuronidation and methylation leads to the formation of methylated epicatechin glucuronides. A notable example is 3'-O-methyl this compound. nih.govacs.org This metabolite is formed when epicatechin is first methylated at the 3'-position by COMT and subsequently glucuronidated at the 5-position by a UGT enzyme, such as UGT1A9. nih.gov The presence of these dual-conjugated metabolites has been confirmed in plasma and brain tissue in animal studies, indicating a sequential metabolic pathway. nih.govacs.org Studies have also reported the formation of 4'-O-methyl epicatechin derivatives. acs.orgnih.gov
Involvement of Catechol-O-Methyltransferases (COMT)
Research Findings on Epicatechin Metabolism
| Finding | Enzyme(s) Involved | Metabolite(s) Formed | Research Model | Citation |
| Efficient glucuronidation of epicatechin at the 7- and 3'-positions. | UGT1A9, UGT1A1, UGT2B15 | Epicatechin-7-O-glucuronide, Epicatechin-3'-O-glucuronide | Human liver microsomes | nih.gov |
| UGT1A9 is the most efficient UGT isoform for glucuronidating epicatechin. | UGT1A9 | Epicatechin 3'-O-glucuronide | Recombinant human UGTs | nih.gov |
| Formation of 3'- and 4'-O-methyl epicatechin derivatives. | Catechol-O-Methyltransferases (COMT) | 3'-O-methyl epicatechin, 4'-O-methyl epicatechin | Chemical synthesis/HPLC analysis | acs.orgnih.gov |
| Formation of 3'-O-methyl epicatechin 5-O-glucuronide. | UGT1A9, COMT | 3'-O-methyl epicatechin 5-O-glucuronide | Recombinant human UGTs, Rodent models | nih.gov |
| Identification of various epicatechin glucuronide and methylated glucuronide metabolites in human urine. | UGTs, COMT | (-)-epicatechin-3'-O-glucuronide, 4'-O-methyl-(-)-epicatechin-3'-O-glucuronide, 4'-O-methyl-(-)-epicatechin-5 or 7-O-glucuronide | Humans | nih.gov |
Detection and Identification in Biological Matrices of Non-Human Models
The study of this compound in non-human models is crucial for understanding its metabolic pathway and potential biological significance. Research has focused on identifying its presence in various biological samples, particularly in rodents, and comparing its metabolic profile across different animal species.
Following the administration of epicatechin-rich sources, such as grape seed polyphenolic extract (GSPE), this compound has been identified as a significant metabolite in rodent models. acs.orgnih.gov Its detection in both plasma and brain tissue underscores its ability to circulate in the bloodstream and cross the blood-brain barrier.
Studies utilizing liquid chromatography–mass spectrometry time-of-flight (LC–MS-TOF) have unequivocally identified this compound as one of the predominant metabolites in the plasma of rodents fed with GSPE. nih.gov Further research has confirmed that it is a major metabolite found not only in blood plasma but also in brain tissue of these animals. acs.org The formation of this specific glucuronide occurs through the process of O-glucuronidation, where the parent epicatechin molecule is modified by UDP-glucuronosyltransferase (UGT) enzymes, primarily in the small intestine and liver. nih.gov The unequivocal structural assignment of this metabolite has been achieved through advanced analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgnih.gov
Interactive Table 1: Detection of this compound in Rodent Models
| Biological Matrix | Detection Status | Analytical Method(s) | Research Context | Source(s) |
|---|---|---|---|---|
| Plasma | Detected | LC-MS-TOF | Post-administration of grape seed polyphenolic extract | nih.gov |
| Brain Tissue | Detected | Not specified in detail | Post-administration of grape seed polyphenolic extract | acs.org |
The metabolic fate of epicatechin, including the formation of specific glucuronide conjugates, exhibits notable variations across different species. nih.gov While this compound is a metabolite in certain rodent studies, comparative research reveals a complex and species-dependent metabolic landscape. acs.orgnih.gov
Specifically, studies comparing humans and rats have highlighted significant differences in the primary epicatechin glucuronides produced. nih.govcapes.gov.br Research involving Sprague-Dawley rats identified (-)-epicatechin-7-O-glucuronide and 3'-O-methyl-(-)-epicatechin-7-O-glucuronide as the main glucuronide metabolites purified from their urine. nih.govnih.gov These compounds were also detected in the blood. nih.gov This contrasts with the profiles observed in humans, where other isomers like (-)-epicatechin-3'-O-glucuronide are more prominent. nih.govnih.gov
This divergence indicates that rats produce a distinctly different profile of structurally-related (-)-epicatechin (B1671481) metabolites (SREMs) compared to humans. nih.gov The general process of glucuronidation itself shows interspecies differences, with studies on various compounds indicating that animal models like pigs, monkeys, and dogs may show more similarity to humans in certain metabolic pathways than rats. researchgate.netnel.edu These findings underscore the importance of selecting appropriate animal models in metabolic research and caution against direct extrapolation of findings from rats to other species.
Interactive Table 2: Major Epicatechin Glucuronide Metabolites Identified in Rat vs. Human Studies
| Species | Major Glucuronide Metabolites Identified | Biological Sample | Source(s) |
|---|---|---|---|
| Rat | (-)-Epicatechin-7-O-glucuronide, 3'-O-methyl-(-)-epicatechin-7-O-glucuronide | Urine, Blood | nih.govnih.gov |
| Human | (-)-Epicatechin-3'-O-glucuronide, 4'-O-methyl-(-)-epicatechin-3'-O-glucuronide, 4'-O-methyl-(-)-epicatechin-5 or 7-O-glucuronide | Urine, Blood | nih.govnih.gov |
Advanced Synthetic Methodologies for Epicatechin 5 O Beta D Glucuronide and Its Analogues
Chemoenzymatic Synthesis Approaches
Chemoenzymatic synthesis provides a powerful alternative to total chemical synthesis, often leveraging the high selectivity of enzymes to achieve specific modifications that are challenging to perform through conventional chemistry. nih.gov This approach is particularly advantageous for producing flavonoid metabolites like epicatechin glucuronides.
Optimization of Enzymatic Glucuronidation Reactions for Yield and Purity
The efficiency of enzymatic glucuronidation is paramount for generating sufficient quantities of metabolites for research. Studies have focused on optimizing reaction conditions to maximize both yield and purity. Key variables in this optimization process include the choice of enzyme, substrate concentrations, reaction time, temperature, and pH. nih.gov
The final optimized procedure involved specific concentrations of reagents and a two-step addition process to drive the reaction towards completion. nih.gov
Optimized Enzymatic Glucuronidation Protocol
| Parameter | Condition |
|---|---|
| Enzyme | Human UGT1A9 (5 mg protein/ml) |
| Substrate | 20 mM 3′-O-methyl epicatechin |
| Initial Incubation (6h) | Addition of UGT Reaction Mix Solutions A & B, substrate, and enzyme. |
| Second Addition (after 6h) | Further addition of UGT Reaction Mix Solutions A & B, substrate, and enzyme. |
| Incubation | 24 hours at room temperature |
| Reaction Termination | Addition of acidified methanol (B129727) |
| Purification | C18 Sep-Pak cartridge followed by preparative HPLC |
This table summarizes the optimized conditions for the enzymatic synthesis of 3′-O-methyl-epicatechin-5-O-glucuronide using UGT1A9, based on research findings. nih.gov
Synthesis of Methylated Glucuronide Variants via Enzymatic Pathways
Many in vivo metabolites of epicatechin are not only glucuronidated but also methylated. nih.gov Chemoenzymatic strategies have been successfully employed to synthesize these dual-conjugated variants, such as 3′-O-methyl-epicatechin-5-O-glucuronide, a major metabolite found in blood plasma and brain tissues. nih.gov
The synthetic strategy's order of operations is critical. Research indicates that the most effective pathway involves first methylating the epicatechin molecule, followed by enzymatic glucuronidation. nih.gov Specifically, 3′-O-methyl-epicatechin can be synthesized and then incubated with the enzyme UGT1A9. This enzyme, when presented with the 3'-position already blocked by a methyl group, directs glucuronidation to other positions, yielding 3′-O-methyl-epicatechin 5-O-glucuronide as a major product. nih.gov
The reverse strategy—glucuronidation followed by methylation—has proven to be less effective. When epicatechin is first glucuronidated, the primary product is often (−)-epicatechin-3′-O-glucuronide. This compound is a poor substrate for subsequent methylation by enzymes like catechol-O-methyltransferase (COMT), as the preferred site for methylation is the 3'-hydroxyl group, which is already occupied by the glucuronide moiety. nih.gov
Strategies for Producing Radiolabeled Epicatechin Glucuronides for Tracer Studies
Tracer studies are indispensable for understanding the absorption, distribution, metabolism, and excretion (ADME) of compounds in biological systems. Producing radiolabeled versions of epicatechin glucuronides is therefore a key objective. Chemoenzymatic methods offer a direct route to these essential research tools. nih.gov
The established enzymatic pathways can be adapted to incorporate radioactive isotopes. There are two primary strategies for this:
Labeling the Epicatechin Moiety: The epicatechin molecule itself can be radiolabeled, most commonly with tritium (B154650) (³H), through custom chemical synthesis prior to the enzymatic reactions. nih.gov
Labeling the Glucuronide Moiety: The glucuronide group can be labeled using a radiolabeled donor substrate. Uridine (B1682114) 5'-diphospho-glucuronic acid labeled with carbon-14 (B1195169) (UDP-¹⁴C-glucuronic acid) is used as the donor for the UGT-catalyzed reaction, resulting in a ¹⁴C-labeled glucuronide conjugate. nih.gov
These approaches allow for the specific placement of a radiolabel, facilitating detailed mechanistic and metabolic studies of epicatechin metabolites. nih.gov
Total Chemical Synthesis Strategies
Total chemical synthesis offers a robust and scalable method for producing Epicatechin 5-O-beta-D-glucuronide and its analogues. This approach provides absolute control over the regiochemistry of the final product, which is essential for creating unambiguous analytical standards. acs.org
Design and Implementation of Orthogonally Protected Epicatechin Intermediates
A cornerstone of modern chemical synthesis is the use of orthogonal protecting groups, which allows for the selective deprotection of one functional group in the presence of others. acs.orgnih.gov This strategy is critical for the regioselective synthesis of epicatechin glucuronides due to the multiple phenolic hydroxyl groups on the epicatechin scaffold. acs.orgacs.org
Two main strategies have been employed:
Benzyl (B1604629) and MOM/PMB Protection: One sophisticated approach involves protecting most of the hydroxyl groups as benzyl ethers. The specific hydroxyl group targeted for glucuronidation is protected with a different, orthogonally removable group, such as a methoxymethyl (MOM) or p-methoxybenzyl (PMB) ether. acs.orgmarscocoascience.com This allows for the selective removal of the MOM or PMB group under specific acidic conditions, exposing a single hydroxyl group for the subsequent glucuronidation step. acs.org
Silyl (B83357) Protection: A more concise strategy utilizes tert-butyldimethylsilyl (TBS) groups. All phenolic hydroxyl groups are protected using tert-butyldimethylsilyl chloride (TBSCl). acs.orgufmg.br The TBS group at the 5-position can then be selectively cleaved under mildly acidic conditions, such as with trifluoroacetic acid (TFA), with yields ranging from 61% to 79%. acs.orgnih.gov This selective deprotection generates the necessary intermediate for regioselective glucuronidation at the desired position. acs.org
These orthogonally protected intermediates are key to preventing unwanted side reactions and ensuring the final product has the correct structure. acs.orgacs.org
Regioselective Glucuronidation Techniques at the 5-O Position
Once the orthogonally protected intermediate with a free hydroxyl group at the 5-position is obtained, the next step is the crucial glucuronidation reaction. This is typically achieved through a glycosylation reaction using an activated glucuronic acid donor. acs.orgacs.org
The common procedure involves reacting the phenolic intermediate with a glucuronyl donor, such as methyl 2,3,4-tri-O-(trichloroacetamidoyl)-α-D-glucuronate, in the presence of a Lewis acid catalyst like boron trifluoride etherate (BF₃·Et₂O). acs.orgnih.gov This reaction stereoselectively forms the β-glucuronide linkage at the 5-O position. acs.org
The final step in the synthesis is the global deprotection of all remaining protecting groups (e.g., TBS groups and the methyl ester on the glucuronic acid moiety) to yield the final product, this compound. acs.org This multi-step process has been successfully used to synthesize a variety of (epi)catechin-5-O-glucuronides with excellent purity after purification by preparative HPLC. acs.org
Reported Yields for Synthesized 5-O-Glucuronides
| Compound | Final Yield |
|---|---|
| Catechin-5-O-glucuronide | 68% |
| 3′-O-catechin-5-O-glucuronide | 71% |
| 4′-O-methyl catechin-5-O-glucuronide | 77% |
| Epicatechin-5-O-glucuronide | 51% |
| 3′-O-epicatechin-5-O-glucuronide | 59% |
This table presents the final yields for various 5-O-glucuronide analogues following a total chemical synthesis strategy involving TBS protection, regioselective glucuronidation, and final deprotection steps. acs.org
Use of Glycosyl Donors (e.g., Trichloroacetimidates)
A critical step in the synthesis is the introduction of the glucuronic acid moiety. This is typically achieved through the use of an activated glycosyl donor. acs.org Among the various donors available, methyl 2,3,4-tri-O-acetyl-1-O-(trichloroacetimidoyl)-α-D-glucuronate is a frequently employed reagent for this transformation. acs.orgnih.gov The trichloroacetimidate (B1259523) group serves as an excellent leaving group, facilitating the nucleophilic attack by the deprotected hydroxyl group of the epicatechin derivative. acs.org This method offers good yields and stereoselectivity, favoring the formation of the desired β-glycosidic bond. acs.orgnih.gov
The reaction is typically carried out in an anhydrous aprotic solvent, such as dichloromethane (B109758) (DCM), in the presence of molecular sieves to prevent the hydrolysis of the reactive intermediates. acs.org
Catalysis by Lewis Acids (e.g., BF3·Et2O)
The glycosylation reaction is promoted by a Lewis acid catalyst. acs.org Boron trifluoride etherate (BF3·Et2O) is a commonly used catalyst for this purpose. acs.orgnih.gov The Lewis acid activates the trichloroacetimidate donor, making it more susceptible to nucleophilic attack. acs.org The slow, dropwise addition of the BF3·Et2O solution to the reaction mixture at low temperatures (e.g., 0 °C) is crucial for controlling the reaction rate and minimizing the formation of side products. acs.org While generally effective, the manner of addition of the Lewis acid can be important for the success of the coupling reaction. acs.org
Selective Deprotection Strategies for Hydroxyl and Carboxyl Groups
Given the multiple hydroxyl groups on the epicatechin core, a key aspect of the synthetic strategy is the use of orthogonal protecting groups. acs.orgresearchgate.net This allows for the selective deprotection of a specific hydroxyl group for glucuronidation while the others remain protected. acs.org
A common strategy involves protecting all phenolic hydroxyl groups as tert-butyldimethylsilyl (TBS) ethers. nih.govacs.org The TBS group at the 5-position can then be selectively removed using a mild acid, such as trifluoroacetic acid (TFA), to yield the desired acceptor for the glycosylation reaction. nih.gov The reaction conditions, including the amount of TFA and reaction time, are critical for achieving high yields, which can range from 61% to 79%. nih.gov
Other protecting groups, such as methoxymethyl (MOM) and p-methoxybenzyl (PMB) ethers for specific hydroxyls and benzyl ethers for the remaining ones, have also been utilized in the synthesis of epicatechin glucuronides. acs.org The MOM group can be removed with an acid like 4 N HCl in dioxane, while the PMB group can be cleaved under reflux with pyridinium (B92312) p-toluenesulfonate. acs.org
Following glycosylation, the remaining protecting groups must be removed to yield the final product. Acetyl groups on the glucuronic acid moiety and the methyl ester of the carboxyl group are typically hydrolyzed under basic conditions, for instance, using a mixture of sodium methoxide (B1231860) in methanol and sodium hydroxide (B78521) in water. nih.gov The final deprotection of the TBS ethers is often accomplished using tetra-n-butylammonium fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF). nih.gov Care must be taken during these deprotection steps to avoid epimerization at the C-2 position of the epicatechin core, a known side reaction under certain acidic or basic conditions. acs.orgnih.gov
Synthesis of Distinct Isomeric Forms (e.g., 3'-O-methyl, 4'-O-methyl)
The synthesis of methylated analogues of this compound, such as the 3'-O-methyl and 4'-O-methyl derivatives, follows a similar strategy but with an initial regioselective methylation step. nih.govacs.org The methylation of epicatechin can be achieved using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate. acs.org
The reaction conditions can be optimized to favor the formation of one isomer over the other. For instance, intermittent injection of methyl iodide and potassium carbonate has been shown to improve the regioselectivity for the 4'-O-methylated product. acs.org HPLC analysis is used to monitor the reaction and determine the ratio of the resulting 3'- and 4'-O-methylated isomers. acs.org For epicatechin, a ratio of approximately 4:6 for the 3'- and 4'-O-methyl isomers has been reported under certain conditions. acs.org Once the desired methylated epicatechin is obtained and purified, it can be carried through the same protection, glycosylation, and deprotection sequence described above to yield the corresponding methylated glucuronide. nih.gov The synthesis of 4'-O-methyl epicatechin-5-O-β-D-glucuronide has been reported for the first time in some studies. nih.govresearchgate.net
Purification Methodologies for Synthetic Products
The purification of the final synthetic products and intermediates is essential to obtain compounds of high purity for subsequent characterization and biological studies. acs.org A combination of chromatographic techniques is typically employed. acs.orgnih.gov
Chromatographic Techniques (e.g., Flash Chromatography, Preparative HPLC)
Flash chromatography on silica (B1680970) gel is a common method used for the purification of protected intermediates. acs.orgnih.gov For example, the per-silylated epicatechin derivatives can be purified using a hexane/ethyl acetate (B1210297) solvent system. nih.gov Similarly, the coupling product after the glycosylation step can also be purified by flash chromatography using a solvent system like heptane/DCM/EtOAc. acs.org
After the final deprotection steps, the crude product is often a complex mixture. Preparative reversed-phase high-performance liquid chromatography (HPLC) is the method of choice for the final purification of the target glucuronides. acs.orgnih.gov This technique allows for the separation of the desired product from any remaining impurities and isomeric byproducts, yielding the final compound with excellent purity. acs.org The purified compounds are typically obtained as a white powder after lyophilization. acs.org The successful synthesis of epicatechin-5-O-glucuronide, 3'-O-methyl epicatechin-5-O-glucuronide, and 4'-O-methyl epicatechin-5-O-glucuronide with purities suitable for use as analytical standards has been achieved using this approach, with final yields ranging from 51% to 65%. nih.govacs.org
Structural Elucidation and Advanced Analytical Characterization of Epicatechin 5 O Beta D Glucuronide
High-Performance Liquid Chromatography (HPLC)
Method Development for Baseline Separation and Purity Assessment
The accurate study of the biological roles of Epicatechin 5-O-beta-D-glucuronide hinges on the availability of pure analytical standards and robust analytical methods capable of resolving it from its isomers and other related compounds. The development of such methods, primarily centered around high-performance liquid chromatography (HPLC) and its ultra-high-performance counterpart (UPLC), has been a key focus of research in the field of flavonoid metabolism.
The synthesis of authentic standards of this compound is a critical prerequisite for method development. researchgate.net Chemical synthesis strategies have been developed to produce various epicatechin glucuronides, including the 5-O-beta-D-glucuronide isomer, in a chemically unambiguous manner. researchgate.netacs.org These synthetic routes often involve multiple steps of protection and deprotection of the hydroxyl groups on the epicatechin backbone to direct the glucuronidation to the desired position. acs.org Purification of the synthesized this compound is typically achieved through techniques like flash chromatography and preparative reversed-phase HPLC, yielding the compound with high purity. acs.org
Reversed-phase HPLC is the cornerstone for the analytical separation of this compound. nih.govnih.gov These methods predominantly utilize C18 columns, which offer good retention and separation of these moderately polar compounds. nih.govresearchgate.net The mobile phase typically consists of a gradient mixture of an aqueous solvent, often acidified with formic acid or trifluoroacetic acid to improve peak shape and resolution, and an organic solvent, most commonly acetonitrile. nih.govnih.gov
The optimization of chromatographic conditions is crucial for achieving baseline separation of this compound from its isomers, such as the 3'-O-glucuronide, 4'-O-glucuronide, and 7-O-glucuronide, which are often present in biological samples. nih.gov The separation of these isomers can be particularly challenging due to their similar physicochemical properties. nih.gov Method development involves a systematic study of parameters like column selection, mobile phase composition, gradient elution profile, flow rate, and column temperature. nih.gov For instance, a simple reversed-phase HPLC method with UV detection at 280 nm has been developed for the determination of catechin (B1668976) and epicatechin, demonstrating the utility of this approach for related compounds. nih.gov More advanced UPLC systems, with their smaller particle size columns, offer higher resolution and faster analysis times, which is advantageous for separating complex mixtures of metabolites. au.dk
Purity assessment of the synthesized or isolated this compound is performed using the developed HPLC/UPLC methods coupled with UV and mass spectrometry (MS) detectors. researchgate.net The purity is determined by the peak area percentage of the main compound in the chromatogram. The validation of these analytical methods is performed according to established guidelines, assessing parameters such as linearity, precision (intraday and interday), and accuracy. nih.govresearchgate.net
Table 1: Exemplary HPLC Method Parameters for the Analysis of Epicatechin and its Derivatives
| Parameter | Condition | Reference |
| Instrumentation | HPLC system with UV-Visible detector | nih.gov |
| Column | Reversed-phase C18 (TARGA, 5 µm, 250 x 4.6 mm) | nih.gov |
| Mobile Phase | A: 0.1% Orthophosphoric acid in waterB: Acetonitrile | nih.gov |
| Gradient Elution | 0.01 min: 11% B30 min: 25% B35-39 min: 100% B40-50 min: 11% B | nih.gov |
| Flow Rate | 1.0 mL/min | nih.gov |
| Column Temperature | 30°C | nih.gov |
| Detection Wavelength | 280 nm | nih.gov |
Detection and Quantification of this compound in Complex Mixtures
Following oral consumption of epicatechin-rich foods, this compound is formed in the body and can be found in various biological fluids, including plasma and urine. nih.govnih.gov The detection and quantification of this metabolite in such complex matrices require highly sensitive and selective analytical techniques, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the method of choice. nih.govnih.gov
LC-MS/MS combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov For the analysis of this compound, a reversed-phase UPLC system is typically coupled to a triple quadrupole mass spectrometer. nih.gov The separation is achieved using a C18 column and a gradient elution with a mobile phase of water and acetonitrile, both containing a small percentage of formic acid to facilitate ionization. nih.gov
Detection is performed in the negative ionization mode, as glucuronides readily form deprotonated molecules [M-H]⁻. au.dk The quantification is carried out using the Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity and sensitivity by monitoring a specific precursor ion to product ion transition. researchgate.net For an epicatechin glucuronide, the precursor ion would be the deprotonated molecule at m/z 465, and a characteristic product ion resulting from the cleavage of the glucuronic acid moiety would be at m/z 289, corresponding to the deprotonated epicatechin aglycone. researchgate.net
Table 2: Mass Spectrometry Parameters for the Detection of Epicatechin Glucuronide
| Parameter | Setting | Reference |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | au.dk |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | researchgate.net |
| Precursor Ion (m/z) | 465 | researchgate.net |
| Product Ion (m/z) | 289 | researchgate.net |
Sample preparation is a critical step to remove interfering substances from the biological matrix that could suppress the ionization of the target analyte. nih.gov For plasma and bile samples, solid-phase extraction (SPE) is a commonly used technique to clean up the sample and concentrate the analytes. nih.govnih.gov For urine samples, a simple dilution and filtration step may be sufficient before injection into the LC-MS/MS system. nih.gov
Method validation for the quantification of this compound in biological fluids is essential to ensure the reliability of the results. This involves establishing the linearity of the calibration curve, determining the lower limit of quantification (LLOQ), and assessing the accuracy and precision of the method. nih.govresearchgate.net The use of a stable isotope-labeled internal standard can help to correct for matrix effects and variations in instrument response.
The application of these validated LC-MS/MS methods has enabled the successful detection and quantification of epicatechin metabolites, including glucuronides, in human urine and plasma following the consumption of cocoa beverages. nih.govnih.gov These studies have shown that the maximum excretion of epicatechin metabolites typically occurs between 6 and 12 hours after consumption. nih.gov
Mechanistic Investigations of Biological Activities of Epicatechin 5 O Beta D Glucuronide Non Clinical Focus
In Vitro Cellular and Molecular Interactions
The ability of flavonoids and their metabolites to modulate intracellular signaling is a key area of research. However, studies often show that the biological activity of the parent compound, (-)-epicatechin (B1671481), is significantly altered after glucuronidation.
Research into the direct effects of Epicatechin 5-O-beta-D-glucuronide on MAPK signaling pathways is limited. While the parent compound, (-)-epicatechin, has been shown to inhibit the phosphorylation of key MAPK proteins like ERK, p38, and JNK in various cell models scispace.com, evidence suggests its metabolites may not share this activity. The structural changes resulting from the addition of a glucuronide moiety can significantly impact the molecule's ability to interact with cellular targets.
Studies investigating the bioactivity of epicatechin metabolites have provided specific insights into their effects on the ERK pathway. In a study using primary cortical neurons, (-)-epicatechin was found to stimulate ERK phosphorylation at nanomolar concentrations. nih.gov However, when tested in the same system, (-)-epicatechin glucuronide was found to be inactive. nih.gov This finding underscores that the glucuronidation of epicatechin appears to abolish its ability to modulate ERK1/2 phosphorylation, at least in neuronal cells.
The transcription factor CREB is a critical regulator of neuronal plasticity and survival, and its activity is often modulated by upstream kinases, including ERK and Akt. Research has demonstrated that (-)-epicatechin can stimulate CREB phosphorylation and subsequent gene expression in an ERK-dependent manner. nih.gov Given that (-)-epicatechin glucuronide was found to be inactive in stimulating the upstream ERK phosphorylation, it is inferred that it also does not activate CREB. nih.gov This suggests that the parent compound, not its glucuronidated metabolite, is the active molecule in this particular signaling cascade.
The PI3K/Akt pathway is another critical signaling cascade involved in cell survival and proliferation that is known to be modulated by (-)-epicatechin. nih.govnih.gov The parent compound has been shown to stimulate the phosphorylation of Akt. nih.gov However, direct evidence for this compound is scarce. The demonstrated inactivity of epicatechin glucuronide in the related ERK signaling pathway suggests it may also be inactive in the PI3K/Akt pathway, though further specific testing is required to confirm this. nih.gov
| Compound | Target Pathway | Observed In Vitro Effect | Cell Model | Reference |
|---|---|---|---|---|
| (-)-Epicatechin | ERK Phosphorylation | Stimulatory | Primary Cortical Neurons | nih.gov |
| (-)-Epicatechin Glucuronide | ERK Phosphorylation | Inactive | Primary Cortical Neurons | nih.gov |
| (-)-Epicatechin | CREB Activation | Stimulatory (ERK-dependent) | Primary Cortical Neurons | nih.gov |
| (-)-Epicatechin | Akt Phosphorylation | Stimulatory | Primary Cortical Neurons | nih.gov |
| (-)-Epicatechin | MAPK (p38, JNK) | Inhibitory | LPS-induced Lung Tissue | scispace.com |
The antioxidant potential of flavonoids is one of their most widely studied properties. For epicatechin metabolites, this activity is largely dependent on the presence and availability of hydroxyl groups on the flavonoid B-ring, which can donate hydrogen atoms to neutralize free radicals.
In vitro studies have been conducted to compare the antioxidant activities of (-)-epicatechin and its various glucuronide metabolites. Research has shown that (-)-epicatechin itself possesses more potent antioxidant activity than its conjugated glucuronide metabolites. nih.govtandfonline.com One study specifically detected (-)-epicatechin-5-O-glucuronide in rat plasma and noted that its retention of the catechol structure in the B-ring might allow it to contribute to antioxidant activity. tokushima-u.ac.jp However, when directly compared to other metabolites, such as (-)-epicatechin-7-O-glucuronide (E7G), which showed marked antioxidative properties, other glucuronidated forms were found to have only "light antioxidative activities" at physiological concentrations. nih.gov This suggests that while this compound is not entirely devoid of antioxidant potential, its capacity is significantly lower than that of the parent compound and other specific metabolites. nih.govtandfonline.com The chemical synthesis of Epicatechin-5-O-beta-D-glucuronide has been achieved to provide a standard for studying its role in regulating oxidative stress in vitro, highlighting the need for more direct research on this specific metabolite. nih.gov
| Compound | Assay | Relative Activity | Reference |
|---|---|---|---|
| (-)-Epicatechin | Superoxide (B77818) Scavenging, LDL Oxidation Inhibition | Potent | nih.govtandfonline.com |
| (-)-Epicatechin-7-O-glucuronide (E7G) | Superoxide Scavenging, LDL Oxidation Inhibition | Marked | nih.govtandfonline.com |
| Other Glucuronide Metabolites (including 5-O-glucuronide by implication) | General Antioxidant Assays | Light/Low | nih.gov |
Specific Enzyme Interactions and Modulation (e.g., Glucuronidase Activity in Relation to Flavonoid Bioactivation)
This compound is a significant metabolite of epicatechin, a flavonoid found in foods like cocoa, tea, and apples. ontosight.ainih.gov Its biological activity is intricately linked to enzymatic processes, particularly the action of β-glucuronidase. This enzyme, found in various mammalian tissues and the gut microbiota, plays a crucial role in the deconjugation of glucuronide metabolites. nih.gov The process involves the hydrolysis of the β-D-glucuronic acid moiety from the parent compound, releasing the aglycone (in this case, epicatechin). nih.gov
This "bioactivation" is a critical step because the glucuronidated forms of flavonoids may have different biological activities compared to their parent compounds. nih.gov For instance, while some conjugated metabolites of epicatechin exhibit antioxidant properties, the parent compound, (-)-epicatechin, has been shown to be a more potent antioxidant in certain in vitro assays. nih.gov The enzymatic release of epicatechin from its glucuronide conjugate in specific tissues can therefore modulate its local biological effects.
The interaction with β-glucuronidase is not just a one-way street. Some flavonoids and their metabolites can also inhibit the activity of this enzyme. researchgate.net This inhibition can have significant consequences for the metabolism and enterohepatic circulation of various compounds, including drugs that are excreted as glucuronide conjugates. researchgate.net By inhibiting β-glucuronidase, these flavonoids can prevent the reactivation of drug metabolites in the gut, potentially reducing drug-induced toxicity. researchgate.net While specific inhibitory studies on this compound are not detailed, the general principle of flavonoid interaction with β-glucuronidase highlights a key area of its mechanistic action.
In Vivo Mechanistic Studies in Non-Human Animal Models
Following oral administration of (-)-epicatechin to rats, this compound is one of the key conjugated metabolites identified in both plasma and urine. nih.govresearchgate.net Studies in rats have shown that after ingestion, (-)-epicatechin is absorbed and rapidly metabolized, with its metabolites, including glucuronide conjugates, appearing in the plasma. tokushima-u.ac.jp
The distribution of these metabolites is widespread. Notably, research has indicated that epicatechin and its metabolites can cross the blood-brain barrier in rodents. Following oral administration, concentrations of epicatechin and its metabolites in the range of 200–400 nM have been detected in the rodent brain. nih.gov This brain accessibility is significant as it suggests that these compounds could potentially exert neuroprotective effects. nih.gov
Excretion of this compound and other metabolites primarily occurs through urine and bile. nih.govresearchgate.net In rats, a significant portion of orally administered (-)-epicatechin is excreted in the urine as various metabolites over a 24-hour period. nih.gov There are notable differences in the excretion profile between urine and bile, with distinct ratios of conjugated forms of (-)-epicatechin and its methylated derivatives observed in each. nih.govresearchgate.net
Below is an interactive table summarizing the pharmacokinetic profile of this compound in animal models:
The metabolic journey of this compound does not end with its initial formation. In animal models, particularly rats, it is part of a complex metabolic pathway that involves further transformations. After oral administration of (-)-epicatechin, a variety of metabolites are formed, including other glucuronide and sulfate (B86663) conjugates, as well as methylated derivatives. nih.govresearchgate.net
One of the significant metabolic pathways for flavonoids that are not absorbed in the small intestine is their entry into the colon, where they are subjected to metabolism by the gut microbiota. nih.gov This process leads to the formation of ring fission products. nih.govresearchgate.net For (-)-epicatechin, these include compounds like 5-(hydroxyphenyl)-γ-valerolactones and 5-(hydroxyphenyl)-γ-hydroxyvaleric acids. nih.gov These smaller phenolic compounds are then absorbed and can undergo further phase II conjugation before being excreted.
In rats, after oral administration of (-)-epicatechin gallate, degradation products such as pyrogallol, 5-(3,4-dihydroxyphenyl)-gamma-valerolactone, and 4-hydroxy-5-(3,4-dihydroxyphenyl)valeric acid have been identified in the urine, mainly in their conjugated forms. nih.gov While this study was on the gallate form, it illustrates the extensive degradation that the epicatechin structure can undergo in vivo.
The following interactive table details the metabolic fate of this compound in animal models:
In non-human animal models, epicatechin and its metabolites, including this compound, have been shown to influence various biochemical pathways and markers, suggesting a range of biological activities.
Studies in mouse models of diet-induced obesity and insulin (B600854) resistance have demonstrated that oral administration of (+)-epicatechin can dose-dependently improve metabolic endpoints such as weight gain, glucose, cholesterol, and triglycerides. nih.gov These effects may be linked to the modulation of mitochondrial biogenesis. nih.gov In streptozotocin-induced diabetic mice, an epicatechin glycoside was found to exert antidiabetic effects by potentially stimulating insulin secretion and activating the Akt signaling pathway in the liver and skeletal muscle. nih.gov
Furthermore, research in transgenic mouse models of Alzheimer's disease has shown that orally administered (-)-epicatechin can reduce Aβ pathology in the cortex. nih.gov This effect is thought to be mediated through the modulation of BACE1 activity, an enzyme involved in the production of amyloid-beta peptides. nih.gov
The antioxidant properties of epicatechin metabolites have also been investigated. In vitro studies using rat plasma have shown that epicatechin and its metabolites can expand the antioxidative capacity of the blood, although the parent compound appears to be more potent than its glucuronide conjugates in some assays. nih.govtokushima-u.ac.jp
This interactive table summarizes the influence of this compound on biochemical pathways:
Significant species-specific differences exist in the metabolism of epicatechin, which has important implications for the extrapolation of research findings from animal models to humans. researchgate.net The profile of structurally-related (-)-epicatechin metabolites (SREMs) produced in rats is markedly different from that in humans. nih.gov
For instance, studies have identified (-)-epicatechin-7-O-glucuronide and its methylated form as major metabolites in rats, whereas in humans, (-)-epicatechin-3'-O-glucuronide and its methylated derivatives are more prominent. nih.gov These differences in the position of glucuronidation and methylation are crucial as they can influence the biological activity of the metabolites. nih.gov
These discrepancies in metabolic profiles are attributed to variations in the expression and function of drug-metabolizing enzymes, such as UDP-glucuronosyltransferases (UGTs), between species. nih.gov For example, rodents lack the human UGT1A4 homolog, an enzyme important for the N-glucuronidation of certain compounds. nih.gov Such differences underscore the need for caution when using animal models to predict the metabolic fate and biological effects of flavonoids in humans. The development of humanized mouse models, such as those expressing human UGT1 enzymes, offers a promising tool to overcome these species differences and provide more accurate predictions of human drug and xenobiotic metabolism. nih.gov
The following interactive table highlights the species-specific differences in the metabolism of this compound:
Advanced Methodologies in Metabolomics Research of Epicatechin 5 O Beta D Glucuronide
Sample Preparation and Extraction Protocols for Non-Human Biological Matrices
The initial step of sample preparation is critical for the reliable analysis of Epicatechin 5-O-beta-D-glucuronide. The primary goals are to isolate the analyte from interfering matrix components, concentrate it to detectable levels, and prevent its degradation.
Solid Phase Extraction (SPE) is a widely favored technique for purifying and concentrating catechins and their metabolites from complex samples due to its simplicity, reproducibility, and low solvent consumption. mdpi.com The optimization of SPE protocols is crucial for achieving high recovery and purity of this compound.
Key parameters for optimization include the choice of sorbent, elution solvents, and sample loading conditions. mdpi.com Polymeric reversed-phase sorbents, such as Strata-X, have been shown to yield purer sample extracts compared to methods like simple protein precipitation. mdpi.com In a study analyzing epicatechin metabolites, plasma samples were loaded onto SPE cartridges, followed by specific washing steps to remove impurities before elution of the target analytes. core.ac.uk One effective washing protocol involved using a solution of water, methanol (B129727), and acetic acid (70:30:0.5 v/v/v). core.ac.uk The selection of an appropriate elution solvent is also critical; for instance, different ratios of organic solvents can be tested to ensure the complete recovery of the glucuronidated metabolite from the SPE cartridge. mdpi.com Furthermore, optimizing the amount of sorbent material and the time allowed for sample adsorption and desorption can significantly impact extraction efficiency. mdpi.com
| Parameter | Rationale for Optimization | Example/Consideration | Source(s) |
|---|---|---|---|
| Sorbent Type | The sorbent's chemistry dictates its interaction with the analyte and matrix components. Polymeric sorbents are often used for their high capacity and stability across a wide pH range. | Polymeric reversed-phase sorbents (e.g., Strata-X); Macroporous adsorption resins (e.g., XAD-2). | mdpi.com, mdpi.com |
| Washing Solvent | To remove interfering compounds without eluting the target analyte. The composition must be fine-tuned for maximum cleanup. | A mixture of water:methanol:acetic acid (70:30:0.5) can be used to wash away hydrophilic and some moderately hydrophobic interferences. | core.ac.uk |
| Elution Solvent | To effectively desorb the analyte from the sorbent. The solvent must be strong enough to overcome the sorbent-analyte interaction. | Methanol, acetonitrile, or mixtures with modifiers like acetic or formic acid are commonly tested. | mdpi.com |
| Sorbent Mass & Adsorption Time | Ensures sufficient capacity for the analyte and adequate time for binding equilibrium to be reached, maximizing capture from the sample. | Dosage can be optimized (e.g., 188 mg of resin) along with vortexing time (e.g., 11 minutes) to maximize adsorption. | mdpi.com |
Epicatechin and its glucuronidated metabolites are susceptible to degradation, primarily through oxidation and pH-dependent epimerization. researchgate.netresearchgate.net Epicatechins are polyphenols that are easily oxidized by atmospheric oxygen, a process that can be accelerated by exposure to light and high temperatures. researchgate.net Therefore, extraction should ideally be performed under an inert atmosphere, such as argon, with samples kept in the dark and at low temperatures. researchgate.net The addition of antioxidants like ascorbic acid to the extraction solvent can also help prevent oxidative degradation. researchgate.net
The structural integrity of the flavan-3-ol (B1228485) backbone is highly sensitive to pH. Under acidic conditions (pH < 5), catechins can undergo polymerization, while basic conditions (pH > 9) can cause the C-ring to open, leading to epimerization at the C-2 position. researchgate.net This converts epicatechin into its diastereomer, catechin (B1668976), which would lead to erroneous analytical results. To avoid this, it is crucial to control the pH throughout the extraction and analysis process, typically by using buffered solutions. nih.govacs.org During synthetic procedures, which inform handling for analytical purposes, mild reagents are used to prevent such isomerization. acs.org Rapid removal of solvents using a rotary evaporator (rotovap) or freeze-drying can also minimize the time samples are exposed to potentially degrading conditions. researchgate.net
| Degradation Risk | Mitigation Strategy | Rationale | Source(s) |
|---|---|---|---|
| Oxidation | Work under an inert atmosphere (e.g., argon), use amber vials (protection from light), maintain low temperatures, and add antioxidants (e.g., ascorbic acid) to solvents. | Prevents the rapid oxidation of phenolic hydroxyl groups by atmospheric oxygen. | researchgate.net |
| Epimerization/Polymerization | Maintain a stable pH between 5 and 9 during extraction and storage. Use buffered solutions. | Avoids acid-catalyzed polymerization and base-catalyzed C-ring opening and subsequent epimerization at the C-2 position. | acs.org, researchgate.net |
| Thermal Degradation | Use rapid solvent evaporation techniques like rotary evaporation or freeze-drying. Avoid prolonged exposure to high temperatures. | Reduces the duration of exposure to heat, which can accelerate degradation reactions. | researchgate.netnih.gov |
Quantitative and Qualitative Analysis in Biological Systems (Non-Human)
Following extraction, robust analytical methods are required for the definitive identification and precise measurement of this compound in non-human biological samples.
Liquid Chromatography coupled with Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), is the definitive technique for the analysis of epicatechin metabolites. nih.govnih.gov This approach offers unparalleled sensitivity, enabling the detection of trace-level metabolites in complex biological matrices like plasma and urine, and high selectivity, which allows for the differentiation of structurally similar isomers. nih.gov
Studies in rats have successfully used LC-MS to identify and characterize various epicatechin glucuronides. nih.gov For instance, LC-MS with a time-of-flight (TOF) analyzer has been used to identify Epicatechin-5-O-beta-D-glucuronide as a predominant metabolite in rat plasma. nih.gov The use of Ultra-High-Performance Liquid Chromatography (UHPLC) provides superior chromatographic resolution, which is essential for separating different glucuronide isomers (e.g., 5-O-glucuronide vs. 7-O-glucuronide vs. 3'-O-glucuronide) that may be present simultaneously. nih.gov The mass spectrometer identifies compounds based on their unique mass-to-charge ratio (m/z), and MS/MS provides structural information by fragmenting the parent ion into characteristic product ions, further confirming the identity of the metabolite.
| Technique | Application | Key Advantage | Source(s) |
|---|---|---|---|
| LC-MS-TOF | Identification of predominant epicatechin metabolites in rat plasma. | Provides high-resolution mass measurements for accurate mass determination and elemental composition confirmation. | nih.gov |
| LC-MS | Detection of various epicatechin glucuronides in human and rat plasma and urine. | Standard method for confirming the presence of known metabolites post-administration. | nih.gov |
| UHPLC-MS/MS | Quantification of structurally related (-)-epicatechin (B1671481) metabolites (SREMs) in biological fluids. | Offers enhanced separation efficiency (UHPLC) and high sensitivity and selectivity (MS/MS) for accurate quantification. | nih.gov |
For accurate and precise quantification, especially in complex biological matrices, the use of stable isotope-labeled (SIL) internal standards (IS) is the gold standard. nih.gov A SIL-IS is a version of the analyte (or a closely related molecule) where one or more atoms have been replaced with their heavy stable isotopes (e.g., ²H/D, ¹³C, ¹⁵N). acanthusresearch.com
These standards are added to a sample at a known concentration at the beginning of the workflow. nih.gov Because the SIL-IS is chemically identical to the analyte, it co-elutes during chromatography and experiences the same effects from the sample matrix, extraction process, and instrument response fluctuations. nih.gov By measuring the ratio of the signal from the endogenous analyte to the signal from the SIL-IS, these variations can be effectively normalized, leading to highly accurate and reproducible absolute quantification. thermofisher.com
Key considerations for a good SIL-IS include ensuring the label is on a non-exchangeable position and having a sufficient mass shift (ideally ≥3 Da) from the unlabeled analyte to prevent spectral overlap. acanthusresearch.comthermofisher.com While synthesizing SIL analogues of phase II metabolites like glucuronides can be challenging, their use is critical for robust bioanalytical methods. nih.gov For example, D₂/D₃-epicatechin-3′-β-D-glucuronide has been successfully used as an internal standard for quantifying a related epicatechin metabolite. researchgate.net
| Property | Description | Advantage in Quantification | Source(s) |
|---|---|---|---|
| Chemical Homology | The SIL-IS is chemically identical to the analyte, differing only in mass. | Ensures identical behavior during sample preparation (extraction recovery) and LC-MS analysis (retention time, ionization efficiency). | nih.gov, acanthusresearch.com |
| Co-elution | The SIL-IS and the analyte elute from the LC column at the same time. | Compensates for matrix effects (ion suppression/enhancement) that occur at a specific point in the chromatographic run. | nih.gov |
| Stable Isotope Label | Uses non-radioactive heavy isotopes (e.g., ¹³C, ²H). ¹³C labels are preferred as they are not subject to exchange. | Provides a distinct mass difference for MS detection without the handling requirements of radioactive isotopes. Label stability prevents loss of the mass shift. | acanthusresearch.com, thermofisher.com |
| Ratio-Based Measurement | Quantification is based on the peak area ratio of the analyte to the SIL-IS. | Corrects for sample loss during preparation and variations in injection volume or instrument response, leading to high precision and accuracy. | thermofisher.com |
Integration of Multi-Omics Data for Comprehensive Understanding
To move beyond simple quantification and understand the biological impact of this compound, researchers are increasingly turning to multi-omics approaches. nih.govnih.gov This involves integrating data from different "omics" fields—such as genomics, transcriptomics (gene expression), proteomics (protein expression), and metabolomics—to build a holistic picture of the metabolite's physiological role. youtube.com
A pioneering study on a related epicatechin metabolite, 5-(4′-Hydroxyphenyl)-γ-valerolactone-3′-O-glucuronide, demonstrated the power of this approach. nih.govnih.gov Researchers investigated its effects on human brain microvascular endothelial cells by evaluating changes in mRNA, microRNA, long non-coding RNAs (transcriptomics), and proteins (proteomics). The integrated analysis revealed that the metabolite could modulate complex cellular networks and pathways, including those related to cell adhesion, cytoskeleton organization, and endothelial permeability. nih.govnih.gov
By applying a similar multi-omics strategy to this compound in non-human models, researchers can uncover its specific molecular mechanisms of action. This systems biology approach provides a comprehensive understanding of how the metabolite functions within a biological system, linking its presence to specific cellular and physiological responses. This is a significant advancement from traditional methods that measure only the concentration of the compound.
Future Perspectives and Emerging Research Directions for Epicatechin 5 O Beta D Glucuronide
Development of Novel and More Efficient Regioselective Synthesis Methods
A major hurdle in studying specific epicatechin metabolites has been the difficulty in obtaining pure, chemically unambiguous standards. acs.org The complex structure of epicatechin, with multiple hydroxyl groups, makes regioselective synthesis—the ability to chemically modify a specific position on the molecule—a significant challenge. acs.org Early methods often resulted in mixtures of isomers, complicating the interpretation of biological data. acs.org
These synthetic advancements are crucial as they provide the authentic standards necessary for accurate analytical method development and for conducting in-depth mechanistic studies. acs.orgnih.gov The ability to produce specific glucuronides like Epicatechin 5-O-beta-D-glucuronide for the first time allows for a more precise investigation of their bioactivity. acs.orgresearchgate.net Future work will likely focus on further streamlining these syntheses, perhaps through chemoenzymatic approaches that utilize the specificity of enzymes like glucuronosyltransferases to achieve even greater regioselectivity and efficiency. acs.org
In-Depth Elucidation of Precise Molecular Targets and Binding Mechanisms
While the parent compound, (-)-epicatechin (B1671481), has been shown to interact with numerous cellular targets, the precise molecular targets of its glucuronidated metabolites remain largely unknown. researchgate.net (-)-Epicatechin is known to modulate signaling pathways crucial for cellular health, such as NF-κB, Akt, and Nrf2. nih.gov It has also been suggested to interact with cell membrane receptors, like δ-opioid receptors, and to inhibit enzymes such as the Na+/H+ exchanger. nih.gov
A critical emerging research direction is to determine whether this compound and other metabolites share these targets or if they possess unique binding affinities and mechanisms of action. The addition of a bulky, hydrophilic glucuronide moiety at the 5-position could significantly alter the molecule's ability to cross cell membranes and interact with intracellular targets. Future studies will need to employ techniques like affinity chromatography, mass spectrometry-based proteomics, and molecular docking simulations to identify the specific proteins and cellular components that bind to this compound. nih.gov Elucidating these interactions is fundamental to understanding the metabolite's specific contribution to the health effects observed after consuming epicatechin-rich foods.
Refinement of Analytical Methodologies for Enhanced Sensitivity and Throughput
The accurate quantification of epicatechin metabolites in biological samples like plasma and urine is essential for understanding their bioavailability and pharmacokinetics. nih.gov Current analytical methods, such as high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), have been developed for the separation and detection of these compounds. nih.govnih.govscielo.br These methods often require enzymatic treatment with β-glucuronidase/sulfatase to cleave the conjugate back to the aglycone for measurement, which provides a total concentration but loses information about the specific conjugated form. nih.gov
A key future direction is the refinement of these analytical techniques to enhance both sensitivity and throughput. The development of methods that can directly and sensitively quantify specific isomers like this compound without prior deconjugation is a priority. nih.gov This would allow for a more accurate picture of the metabolic profile in vivo. Improving the limits of quantification (LOQ) is also critical, as these metabolites may be present at very low concentrations in plasma. nih.gov Furthermore, developing higher-throughput methods would be beneficial for large-scale human studies and clinical trials, enabling a more robust assessment of the links between dietary intake, metabolite levels, and health outcomes. scielo.br
Bridging In Vitro and In Vivo Mechanistic Observations for Predictive Models
A significant gap exists between the biological activities of epicatechin observed in laboratory in vitro studies and the effects seen in whole organisms (in vivo). Much of the in vitro research has used the parent (-)-epicatechin, often at concentrations higher than what is physiologically achievable. nih.gov However, in vivo, this compound is extensively metabolized into glucuronidated and sulfated forms, including this compound. nih.gov
Studies comparing the antioxidant activity of (-)-epicatechin to its glucuronide metabolites have shown that while the parent compound is generally more potent, certain metabolites retain significant activity. nih.govtandfonline.com For example, (-)-epicatechin-7-O-glucuronide showed marked superoxide (B77818) radical scavenging activity, whereas other glucuronides had less potent effects. nih.gov This highlights that the biological effects of epicatechin consumption are likely due to the combined action of the parent compound and its spectrum of metabolites.
Future research must focus on bridging this in vitro/in vivo gap. This involves performing more mechanistic studies using the actual circulating metabolites at physiologically relevant concentrations. researchgate.net By systematically comparing the effects of different glucuronide isomers, researchers can build predictive models that better reflect the complex biological reality. These models will help to understand how the metabolic transformation of epicatechin influences its ultimate mechanistic impact within the body.
Understanding the Role of this compound in Complex Biological Systems (e.g., Gut Microbiome Interactions)
The gut microbiome plays a crucial, bidirectional role in the metabolism of flavonoids like epicatechin. mdpi.com While a portion of epicatechin is absorbed in the small intestine and undergoes glucuronidation, the unabsorbed fraction travels to the colon. researchgate.net There, the gut microbiota can de-glucuronidate metabolites and further break down the epicatechin structure into smaller phenolic compounds, which can then be absorbed. nih.gov
Exploration of Structure-Activity Relationships for Specific Mechanistic Outcomes
The biological activity of a flavonoid is intimately linked to its chemical structure. mdpi.com The number and position of hydroxyl groups, as well as other substitutions, determine its antioxidant capacity and its ability to interact with cellular targets. nih.gov For epicatechin metabolites, the addition of a glucuronide group creates a new structure with different physicochemical properties.
Exploring the structure-activity relationship (SAR) for this compound is a critical future task. By comparing its activity to that of the parent compound and other glucuronide isomers (e.g., 3'-O-glucuronide or 7-O-glucuronide), researchers can determine how the position of the glucuronide moiety impacts specific biological outcomes. nih.govmdpi.com For example, glucuronidation at the 5-position may alter the molecule's ability to scavenge reactive oxygen species or to fit into the binding pocket of a particular enzyme compared to glucuronidation at other positions. tandfonline.com This systematic exploration will provide valuable insights into why the body produces this specific array of metabolites and what their unique functional roles might be.
Integration into Systems Biology and Computational Chemistry Frameworks for Deeper Insights
The biological effects of this compound are not the result of a single interaction but rather a complex network of events within a biological system. unimib.it Systems biology offers a framework for understanding these complexities by integrating data from various "-omics" fields (genomics, proteomics, metabolomics) to build comprehensive models of cellular processes. nih.gov
By mapping the identified molecular targets of this compound onto protein-protein interaction networks and signaling pathways, researchers can predict its broader physiological effects. nih.gov Computational chemistry provides complementary tools for this investigation. scirp.org Molecular dynamics simulations can be used to model the binding of the metabolite to its target proteins at an atomic level, revealing the specific forces (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the interaction. nih.gov Quantum chemistry methods can be used to analyze the electronic structure of the metabolite, helping to explain its reactivity and antioxidant potential. scirp.org
Integrating this compound into these advanced computational frameworks represents a powerful future direction. This approach will allow for a deeper, multi-scale understanding of its mechanism of action and will guide future experimental research for validating predicted interactions and biological effects. unimib.it
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting and quantifying Epicatechin 5-O-β-D-glucuronide in biological samples?
- Methodology : High-performance liquid chromatography (HPLC) coupled with electrochemical detection or photodiode array (PDA) is widely used for initial identification due to its sensitivity to phenolic metabolites. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides higher specificity for structural confirmation, particularly in complex matrices like plasma, urine, or brain tissue . Enzymatic hydrolysis with β-glucuronidase can validate metabolite identity by comparing retention times and spectra before/after treatment .
Q. How is Epicatechin 5-O-β-D-glucuronide formed in vivo, and which enzymes are involved?
- Methodology : In rats, glucuronidation occurs primarily in the intestinal mucosa via UDP-glucuronosyltransferase (UGT), followed by sulfation (via sulfotransferases in the liver) and methylation (via catechol-O-methyltransferase in the liver/kidney) . To study this, administer radiolabeled (-)-epicatechin orally and track metabolites in plasma, bile, and urine using enzymatic hydrolysis and LC-MS/MS. Tissue-specific enzyme activity assays (e.g., microsomal UGT activity in intestinal mucosa) confirm metabolic pathways .
Q. What experimental designs are optimal for studying the absorption and distribution of Epicatechin 5-O-β-D-glucuronide?
- Methodology : Use oral administration in rodent models (e.g., 100–172 mg/kg body weight) with timed blood sampling (e.g., 0–8 hours post-dose). Include bile duct-cannulated rats to assess enterohepatic recirculation. Analyze plasma, bile, and brain tissue using LC-MS/MS to quantify conjugated vs. free metabolites. Control groups should receive vehicle-only to distinguish endogenous vs. exogenous compounds .
Advanced Research Questions
Q. How do conjugation enzyme activities (e.g., UGTs, sulfotransferases) vary across tissues, and how does this affect metabolite distribution?
- Methodology :
- Tissue homogenate assays : Measure UGT activity in intestinal mucosa, liver, and kidney using substrate-specific probes (e.g., 4-methylumbelliferone) .
- Pharmacokinetic modeling : Compare tissue-specific enzyme activity data with metabolite concentration-time profiles to identify rate-limiting steps.
- Table : Enzyme activity distribution in rat tissues (adapted from ):
| Tissue | UGT Activity (nmol/min/mg) | Sulfotransferase Activity (nmol/min/mg) |
|---|---|---|
| Intestinal mucosa | 12.3 ± 1.5 | 0.8 ± 0.2 |
| Liver | 4.2 ± 0.9 | 15.6 ± 2.1 |
| Kidney | 1.1 ± 0.3 | 3.4 ± 0.7 |
Q. What mechanisms explain the discrepancy between in vitro antioxidant activity and in vivo bioavailability of Epicatechin 5-O-β-D-glucuronide?
- Methodology :
- In vitro : Assess superoxide anion radical scavenging using xanthine/xanthine oxidase systems. Compare parent (-)-epicatechin with its glucuronide conjugate .
- In vivo : Administer equimolar doses of (-)-epicatechin and its glucuronide to rats. Measure plasma antioxidant capacity via ORAC (oxygen radical absorbance capacity) assays.
- Contradiction : While glucuronides retain antioxidant activity in vitro, rapid systemic conjugation and excretion in vivo may limit tissue availability .
Q. How can researchers resolve contradictory data on the blood-brain barrier permeability of Epicatechin 5-O-β-D-glucuronide?
- Methodology :
- Brain extraction : After oral administration, homogenize brain tissue and analyze using LC-MS/MS with deuterated internal standards to confirm glucuronide presence .
- Transport studies : Use in vitro BBB models (e.g., hCMEC/D3 cell monolayers) to measure glucuronide permeability. Compare with methylated metabolites (e.g., 3'-O-methyl epicatechin glucuronide) .
Q. What methodological challenges arise when reconciling in vitro and in vivo data on Epicatechin 5-O-β-D-glucuronide’s neuroprotective effects?
- Methodology :
- Dose equivalence : Adjust in vitro concentrations to match in vivo plasma/tissue levels (typically nM–µM range).
- Metabolite stability : Pre-incubate glucuronides with β-glucuronidase-free serum to simulate in vivo hydrolysis rates.
- Contradiction : In vitro studies often use non-conjugated forms, while in vivo studies detect primarily conjugated metabolites, necessitating parallel assays .
Guidance for Experimental Design & Data Interpretation
- Reproducibility : Document enzyme sources (e.g., β-glucuronidase from E. coli), hydrolysis conditions (pH, temperature), and LC-MS/MS parameters (column type, ionization mode) to enable cross-study comparisons .
- Data validation : Use stable isotope-labeled internal standards (e.g., d₄-(-)-epicatechin) to correct for matrix effects in quantitative analyses .
- Ethical considerations : Follow institutional guidelines for rodent dosing and tissue collection. Justify sample sizes via power analysis based on pilot pharmacokinetic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
